molecular formula C13H9NO4 B6414263 4-(4-CARBOXYPHENYL)NICOTINIC ACID CAS No. 1261910-17-1

4-(4-CARBOXYPHENYL)NICOTINIC ACID

Cat. No.: B6414263
CAS No.: 1261910-17-1
M. Wt: 243.21 g/mol
InChI Key: KRITYLOQFSMJPG-UHFFFAOYSA-N
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Description

4-(4-Carboxyphenyl)nicotinic acid is a heterocyclic compound featuring a nicotinic acid (pyridine-3-carboxylic acid) core substituted with a 4-carboxyphenyl group at the 4-position.

Properties

IUPAC Name

4-(4-carboxyphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-12(16)9-3-1-8(2-4-9)10-5-6-14-7-11(10)13(17)18/h1-7H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRITYLOQFSMJPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NC=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80692543
Record name 4-(4-Carboxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261910-17-1
Record name 4-(4-Carboxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solvothermal Synthesis Using Zinc Nitrate and 4,4'-Bipyridine

The most extensively documented method for synthesizing 6-(4-carboxyphenyl)nicotinic acid derivatives involves solvothermal reactions, as exemplified by the preparation of a zinc-based metal-organic coordination polymer . In this approach, equimolar quantities of zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O), 4,4'-bipyridine (bpy), and 6-(4-carboxyphenyl)nicotinic acid (H₂cpn) are dissolved in N,N-dimethylformamide (DMF). The mixture is stirred for 20 minutes, transferred to a polytetrafluoroethylene-lined autoclave, and heated at 120°C for 72 hours under autogenous pressure. After cooling at 5°C/h to room temperature, colorless crystals of the coordination polymer are isolated via filtration, washed with DMF, and dried, yielding 64% based on H₂cpn .

Key Reaction Parameters

ComponentQuantityRole
Zn(NO₃)₂·6H₂O0.149 gMetal ion source
H₂cpn0.12 gLigand
4,4'-bipyridine0.078 gAuxiliary ligand
DMF12 mLSolvent
Reaction temperature120°CSolvothermal
Reaction time72 hoursCrystallization

This method leverages DMF’s high boiling point and polarity to facilitate ligand coordination and framework assembly. The orthorhombic crystal system (Pbcn space group) of the resulting polymer confirms the structural integrity of H₂cpn under these conditions .

Industrial-Scale Production Considerations

Scalable production of 6-(4-carboxyphenyl)nicotinic acid necessitates optimizing cost, yield, and purity. The solvothermal method’s reliance on DMF poses challenges due to its toxicity and high boiling point (153°C), which complicates solvent recovery. Alternative solvents like dimethylacetamide (DMA) or water-ethanol mixtures could reduce environmental impact without sacrificing reactivity.

Comparative Analysis of Solvents

SolventBoiling Point (°C)ToxicityRecovery Efficiency
DMF153HighModerate
DMA165ModerateHigh
Ethanol78LowHigh

Industrial protocols may also employ continuous flow reactors to enhance heat transfer and reduce reaction times compared to batch autoclaves .

Challenges in Purification and Characterization

Post-synthesis purification of 6-(4-carboxyphenyl)nicotinic acid often involves repetitive washing with DMF or ethanol to remove unreacted ligands and metal salts . Characterization via elemental analysis, infrared (IR) spectroscopy, and single-crystal X-ray diffraction is critical to confirm the absence of byproducts such as uncoordinated carboxylates or residual solvents.

IR Spectral Signatures

  • Carboxylate Stretching : 1680–1650 cm⁻¹ (antisymmetric) and 1420–1380 cm⁻¹ (symmetric) .

  • Pyridine Ring Vibrations : 1600–1580 cm⁻¹ (C=N stretching) .

Chemical Reactions Analysis

Types of Reactions

4-(4-Carboxyphenyl)nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions typically result in nitro or halogenated derivatives .

Mechanism of Action

The mechanism of action of 4-(4-Carboxyphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 4-(4-carboxyphenyl)nicotinic acid:

Compound Name Key Structural Features Molecular Weight Key Applications/Properties
This compound Nicotinic acid + 4-carboxyphenyl substituent 259.23* Coordination chemistry, enzyme inhibition (inferred)
Anthranilic Acid 2-Aminobenzoic acid 137.14 Low PCAF HAT inhibitory activity (34%)
Tetrakis(4-carboxyphenyl)ethylene Four carboxyphenyl groups linked to ethylene 508.48 MOF construction, luminescence
5-(4-Formylphenyl)nicotinic Acid Nicotinic acid + 4-formylphenyl substituent 227.22 Reactive intermediate for synthesis
N-(4-Carboxyphenyl)phthalimide Phthalimide + 4-carboxyphenyl group 281.25 Biological activity (e.g., enzyme inhibition)

*Calculated based on molecular formula (C₁₃H₉NO₄).

Physicochemical Properties

  • Solubility : Carboxylic acid groups enhance water solubility compared to ester derivatives (e.g., Butanedioic acid, octadecyl-, 4-(4-carboxyphenyl) 1-dodecyl ester , CAS 500798-88-9) .
  • Reactivity : 5-(4-Formylphenyl)nicotinic Acid ’s formyl group allows nucleophilic additions, unlike this compound, which is more suited for metal coordination .

Research Findings and Key Insights

  • Enzyme Inhibition : Carboxyphenyl groups alone are insufficient for PCAF HAT inhibition; acyl side chains are critical. This suggests this compound may require functionalization (e.g., acylation) to enhance activity .
  • MOF Design: Carboxyphenyl-containing compounds are superior to nicotinic acid derivatives in forming stable frameworks due to increased carboxylate donors (e.g., Tetrakis(4-carboxyphenyl)ethylene vs. This compound) .
  • Synthetic Flexibility : Derivatives like N-(4-Carboxyphenyl)maleimide () demonstrate the utility of carboxyphenyl groups in constructing heterocycles, a pathway applicable to this compound .

Q & A

Q. What are the standard synthetic routes for 4-(4-carboxyphenyl)nicotinic acid, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves condensation reactions between nicotinic acid derivatives and functionalized benzene rings. For example, a multi-step approach may include:

  • Step 1 : Coupling of nicotinic acid with a halogenated benzene derivative (e.g., iodobenzene) via Ullmann or Suzuki-Miyaura cross-coupling reactions, requiring palladium catalysts and controlled temperatures (80–120°C) .
  • Step 2 : Carboxylation of the intermediate using CO₂ under high-pressure conditions or via hydrolysis of nitrile groups in acidic media .
  • Optimization : Adjusting solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., Pd(PPh₃)₄), and reaction time can improve yields (>70%) and reduce byproducts. Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR validate proton environments and carbon frameworks. For example, aromatic protons in the nicotinic and benzene rings appear as distinct doublets (δ 7.5–8.5 ppm) .
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves bond lengths and angles, confirming the planar geometry of the aromatic systems and carboxylate coordination .
  • FT-IR : Carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) confirm functional group integrity .

Q. How should researchers handle stability issues during storage and experimental use of this compound?

  • Storage : Store under inert gas (argon or nitrogen) at 2–8°C to prevent oxidation or hydrolysis of the carboxyl groups .
  • In-lab Handling : Use anhydrous solvents (e.g., DMSO, DMF) to avoid moisture-induced degradation. Monitor stability via periodic TLC or HPLC .

Advanced Research Questions

Q. How can this compound be utilized as a linker in metal-organic frameworks (MOFs) for sensing applications?

  • MOF Design : The carboxylate groups coordinate with metal nodes (e.g., Zn²⁺, Cu²⁺) to form porous frameworks. The conjugated aromatic system enables π-π interactions with guest molecules, enhancing selectivity for gases (e.g., CO₂) or volatile organic compounds (VOCs) .
  • Sensing Mechanism : Luminescence quenching or enhancement upon analyte binding can be monitored via fluorescence spectroscopy. For example, Zn-based MOFs with this linker show sensitivity to nitroaromatics (detection limit ~10⁻⁶ M) .

Q. What computational strategies can predict the host-guest interaction properties of MOFs incorporating this compound?

  • Density Functional Theory (DFT) : Calculate binding energies between the linker and target molecules (e.g., H₂O, CO₂) to optimize pore functionality .
  • Molecular Dynamics (MD) : Simulate diffusion pathways of guest molecules within the MOF lattice to assess adsorption kinetics .

Q. How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

  • Case Study : Discrepancies in ¹³C NMR signals for carboxylate carbons may arise from tautomerism or solvent effects. Use deuterated solvents (e.g., D₂O for aqueous samples) and variable-temperature NMR to identify dynamic processes .
  • Multi-Technique Validation : Cross-validate with FT-IR (to confirm protonation states) and mass spectrometry (for molecular ion peaks) .

Q. What methodologies are effective for evaluating the biological activity of this compound derivatives?

  • In Vitro Assays : Test inhibition of enzymatic targets (e.g., kinases) using fluorescence-based assays. IC₅₀ values can be derived from dose-response curves .
  • Molecular Docking : Use AutoDock Vina to predict binding affinities to protein active sites (e.g., EGFR tyrosine kinase). Dock rigid carboxylate groups into basic residue pockets .

Q. How can researchers design experiments to assess the environmental impact of this compound in photocatalytic degradation systems?

  • Photocatalyst Integration : Incorporate the compound into TiO₂ or ZnO composites. Monitor degradation of pollutants (e.g., methylene blue) under UV/visible light via UV-Vis spectroscopy .
  • Reactive Oxygen Species (ROS) Detection : Use electron paramagnetic resonance (EPR) with spin traps (e.g., DMPO) to quantify •OH or O₂⁻• generation during photocatalysis .

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